molecular formula C8H8N2O B1647764 2-(2-Methoxypyridin-3-yl)acetonitrile CAS No. 351410-37-2

2-(2-Methoxypyridin-3-yl)acetonitrile

Cat. No.: B1647764
CAS No.: 351410-37-2
M. Wt: 148.16 g/mol
InChI Key: XYGNRNRLVJUPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-(2-Methoxypyridin-3-yl)acetonitrile” consists of a pyridine ring attached to a methoxy group and an acetonitrile group. The InChI code for this compound is 1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • The chemical serves as a precursor in the synthesis of derivatives with significant bacteriostatic or tuberculostatic activity. For instance, derivatives synthesized from related compounds demonstrated noticeable activity against certain bacteria, highlighting its potential in developing new antibacterial agents (Miszke et al., 2008).
  • Another study focused on the preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile through an electrochemical process that involves acetonitrile, pointing towards the compound's use in electrosynthesis methods for creating complex structures (Batanero et al., 2002).

Material Science and Surface Chemistry

  • In material science, the compound's derivatives have been used to modify surface properties. A study showed the creation of a monolayer of a Cu(2+) 2,2'-bipyridine complex on glass surfaces, demonstrating its application in producing materials with microbicidal properties against bacteria like Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).

Molecular Chemistry

  • The compound plays a role in the selective cleavage of protective groups, facilitating the synthesis of complex molecules. This aspect is particularly crucial in organic synthesis, where selective deprotection can streamline the preparation of target molecules (Sharma et al., 2003).
  • It has been involved in the synthesis and evaluation of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which were tested for their antimicrobial activity, showing its utility in developing new antimicrobial agents (Bogdanowicz et al., 2013).

Sensor Development and Environmental Applications

  • Research has also explored its use in the development of fluorescence probes for metal ions, indicating its potential in environmental monitoring and the detection of metal contaminants (Ajayaghosh et al., 2005).

Properties

IUPAC Name

2-(2-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGNRNRLVJUPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4 g of (2-methoxy-3-pyridyl)methyl chloride, 2.5 g of sodium cyanide and 10 ml of DMF were stirred under heating for 10 minutes. Water was added thereto, and the mixture was extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The drying agent was removed, and the solvent was evaporated. The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1), to give 2.5 g of a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxypyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxypyridin-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxypyridin-3-yl)acetonitrile
Reactant of Route 4
2-(2-Methoxypyridin-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxypyridin-3-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxypyridin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.